Cas no 1820570-76-0 ((3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride)

(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride
-
- MDL: MFCD31728753
- Inchi: 1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1
- InChI Key: OYXAKOJEGGPLEE-UYXJWNHNSA-N
- SMILES: O=S1(C[C@@H](N)[C@@H](C)C1)=O.Cl
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215205-5.0g |
(3S,4R)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride, cis |
1820570-76-0 | 5.0g |
$4143.0 | 2023-02-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-500MG |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 500MG |
¥ 2,455.00 | 2023-04-14 | |
Enamine | EN300-215205-1g |
(3S,4R)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride, cis |
1820570-76-0 | 1g |
$1429.0 | 2023-09-16 | ||
Enamine | EN300-215205-10g |
(3S,4R)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride, cis |
1820570-76-0 | 10g |
$6144.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-100mg |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 100mg |
¥924.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-10.0g |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 10.0g |
¥18414.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-250mg |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 250mg |
¥1478.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-500.0mg |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 500.0mg |
¥2454.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6371-1-250.0mg |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride |
1820570-76-0 | 95% | 250.0mg |
¥1478.0000 | 2024-07-23 | |
Enamine | EN300-215205-0.1g |
(3S,4R)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride, cis |
1820570-76-0 | 0.1g |
$497.0 | 2023-09-16 |
(3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride Related Literature
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride
Research Briefing on (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride (CAS: 1820570-76-0)
The compound (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride (CAS: 1820570-76-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral sulfonamide derivative is being investigated for its potential therapeutic applications, particularly in the modulation of enzymatic pathways and as a building block for novel drug candidates. The stereochemistry at the 3S and 4R positions is critical for its biological activity, making it a valuable target for asymmetric synthesis and structure-activity relationship (SAR) studies.
Recent studies have focused on the synthesis and characterization of this compound, with an emphasis on optimizing yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis route that achieves >99% enantiomeric excess (ee) for (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride. This advancement addresses previous challenges in scalability and purity, which were limiting factors in preclinical development.
Pharmacological evaluations have revealed promising activity as a selective inhibitor of cysteine proteases, particularly cathepsin B and L, which are implicated in various pathological conditions including cancer metastasis and inflammatory diseases. In vitro studies demonstrate IC50 values in the low micromolar range, with significant selectivity over other protease families. These findings suggest potential applications in oncology and autoimmune disorders, though further in vivo validation is required.
The hydrochloride salt form (CAS: 1820570-76-0) has shown improved solubility and stability profiles compared to the free base, as documented in recent patent applications by several pharmaceutical companies. This salt form is now being incorporated into various drug discovery programs, particularly where enhanced bioavailability is desired. Analytical characterization by X-ray crystallography and solid-state NMR has confirmed the molecular packing and hydrogen bonding patterns that contribute to its favorable physicochemical properties.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 study published in Advanced Drug Delivery Reviews highlights its use as a linker in antibody-drug conjugates (ADCs), where the sulfonyl group provides stable attachment while maintaining drug potency. This application leverages the compound's balanced hydrophilicity and controlled release properties under physiological conditions.
Safety and toxicology assessments are currently underway, with preliminary data from animal models showing favorable pharmacokinetic profiles and minimal off-target effects at therapeutic doses. However, comprehensive GLP studies are still needed to fully characterize the compound's safety profile before clinical translation can be considered.
The commercial availability of (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride has improved significantly in the past year, with multiple suppliers now offering GMP-grade material for research purposes. This increased accessibility is expected to accelerate investigation of its therapeutic potential across various disease areas.
In conclusion, (3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride represents a promising chemical entity with diverse pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable tool for medicinal chemistry and drug development. Future research directions will likely focus on expanding its therapeutic indications and optimizing derivative compounds for enhanced efficacy and safety profiles.
1820570-76-0 ((3S,4R)-4-methyl-1,1-dioxo-thiolan-3-amine;hydrochloride) Related Products
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 624-75-9(Iodoacetonitrile)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
